Carbonic Anhydrase Isoform Selectivity Profile vs. In-Class Analogs
In a stopped-flow CO₂ hydration assay using recombinant human carbonic anhydrases, the target compound exhibited a Ki of 27 nM against CA VII, 108 nM against CA IV, and 271 nM against CA II [1]. This profile is distinct from other furoyl-piperazine acetamides reported in the same dataset; for instance, close analogs lacking the 4-bromo-2-chloro motif typically show flat, non-selective inhibition or markedly weaker potency [2]. The >10-fold selectivity window between CA VII and CA II (27 nM vs. 271 nM) positions the compound as a useful tool for probing CA VII-dependent physiology with reduced interference from the ubiquitous CA II isoform.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA VII Ki = 27 nM; CA IV Ki = 108 nM; CA II Ki = 271 nM |
| Comparator Or Baseline | In-class furoyl-piperazine acetamides with different N-phenyl substitution (ChEMBL dataset): typical Ki range 50–5000 nM, often non-selective |
| Quantified Difference | CA VII/CA II selectivity ratio = 10.0 for target compound; typically <3 for unoptimized analogs |
| Conditions | Recombinant human CA isoforms, stopped-flow CO₂ hydration assay, 15 min preincubation |
Why This Matters
A 10-fold CA VII/CA II selectivity index is a quantifiable selection criterion for researchers needing to minimize off-target carbonic anhydrase activity, which generic “in-class” compounds cannot guarantee.
- [1] BindingDB entry for CHEMBL3918390: Ki 27 nM (CA VII), 108 nM (CA IV), 271 nM (CA II). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211595 View Source
- [2] ChEMBL Database: carbonic anhydrase inhibition data for 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide derivatives. https://www.ebi.ac.uk/chembl/ View Source
